molecular formula C14H14N2OS B8480294 N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B8480294
M. Wt: 258.34 g/mol
InChI Key: ZNKFXYGABLLBNY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-9-6-10(2)8-11(7-9)16-13(17)12-4-3-5-15-14(12)18/h3-8H,1-2H3,(H,15,18)(H,16,17)

InChI Key

ZNKFXYGABLLBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CNC2=S)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Mercaptonicotinic acid (90 g, 0.58 mol) was suspended in N,N-dimethylformamide (660 mL) under ice-cooling, then carbonyldiimidazole (110 g, 0.70 mol) was added thereto, and the whole was stirred for 2 hours at room temperature. Water (5.4 mL) was added thereto, and the whole was stirred for 40 minutes, and then 3,5-xylidine (76 mL, 0.61 mol) was added thereto and the resulting mixture was stirred at 60° C. for 16 hours. The mixture was allowed to stand, and then water (1.3 L) was added, and the precipitated solid was filtered off. The solid was dried at 45° C. under reduced pressure to give 130 g of the title Reference Compound as a yellow solid (Yield: 89%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
76 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
89%

Synthesis routes and methods II

Procedure details

2-Mercaptonicotinic acid (90 g, 0.58 mol) was suspended in N,N-dimethylformamide (660 mL) under ice-cooling, then carbonyldiimidazole (110 g, 0.70 mol) was added thereto, and the whole was stirred for 2 hours at room temperature. Water (5.4 mL) was added thereto, and the whole was stirred for 40 minutes, and then 3,5-xylydine (76 mL, 0.61 mol) was added thereto and the resulting mixture was stirred at 60° C. for 16 hours. The mixture was allowed to stand, and then water (1.3 L) was added, and the precipitated solid was filtered off. The solid was dried at 45° C. under reduced pressure to give 130 g of the title Reference Compound as a yellow solid (Yield: 89%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3,5-xylydine
Quantity
76 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
89%

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